molecular formula C12H18O B167545 1-Adamantyl methyl ketone CAS No. 1660-04-4

1-Adamantyl methyl ketone

Cat. No.: B167545
CAS No.: 1660-04-4
M. Wt: 178.27 g/mol
InChI Key: DACIGVIOAFXPHW-UHFFFAOYSA-N
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Description

1-Adamantyl methyl ketone, also known as 1-acetyladamantane, is an organic compound with the molecular formula C12H18O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a ketone functional group attached to the adamantane framework, making it a sterically bulky ketone. The compound is known for its stability and rigidity, which are attributed to the adamantane core.

Scientific Research Applications

1-Adamantyl methyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its rigid structure makes it an ideal candidate for studying steric effects in chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including antiviral and anticancer agents.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

When using 1-Adamantyl methyl ketone, it is recommended to avoid eating, drinking, or smoking. Protective equipment such as gloves, protective clothing, eye protection, face protection, and hearing protection should be worn. It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantyl methyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{16} + \text{CH}3\text{COCl} \rightarrow \text{C}{12}\text{H}_{18}\text{O} + \text{HCl} ]

Another method involves the oxidation of 1-adamantyl methanol using oxidizing agents such as chromium trioxide or potassium permanganate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The Friedel-Crafts acylation method is preferred due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantyl methyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 1-adamantyl methanol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ketone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: 1-Adamantyl carboxylic acid.

    Reduction: 1-Adamantyl methanol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Comparison with Similar Compounds

    1-Adamantyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group.

    1-Adamantyl bromomethyl ketone: Contains a bromine atom attached to the methyl group.

    1-Adamantyl methanol: The alcohol derivative of 1-adamantyl methyl ketone.

Uniqueness: this compound is unique due to its combination of a rigid adamantane core and a reactive ketone functional group. This combination imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACIGVIOAFXPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168059
Record name Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660-04-4
Record name 1-Acetyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1660-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.3 mol of adamantane, 1.8 mol of biacetyl, 1.5 mmol of cobalt (II) acetate, and 300 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. The reaction mixture was concentrated to about 20% by weight, extracted with ethyl acetate, dried and washed with hexane to give 1-acetyladamantane in yield of 52% at a conversion rate from adamantane of 87%.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of adamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 10 hours. Gas chromatographic analysis of products in the reaction mixture revealed that adamantane was converted, at a rate of 100%, to 1-acetyladamantane (yield 52%), and 1-acetyl-3-adamantanol (yield 27%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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